molecular formula C17H20FN3O3 B5186997 N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

Numéro de catalogue B5186997
Poids moléculaire: 333.36 g/mol
Clé InChI: JDJZEIHUWUPFMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as FMISO, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that selectively accumulates in hypoxic tissues, making it a valuable tool for cancer diagnosis and treatment.

Mécanisme D'action

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide accumulates in hypoxic tissues through a process called reductive trapping. In hypoxic environments, the reduction of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide by cellular enzymes results in the formation of a stable adduct that is retained within the cells. This process is selective for hypoxic cells, allowing for the specific detection of hypoxic areas within tumors.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is a relatively safe and well-tolerated agent, with no significant biochemical or physiological effects observed in clinical studies. However, as with any radiopharmaceutical agent, there is a small risk of radiation exposure.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging offers several advantages over other imaging modalities for the detection of hypoxic tumors. It is non-invasive, provides high spatial resolution, and allows for the quantification of hypoxia. However, there are some limitations to its use, including the need for specialized equipment and expertise, as well as the relatively short half-life of the radiotracer.

Orientations Futures

There are several potential future directions for the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer diagnosis and treatment. One area of research is the development of new hypoxia imaging agents that may offer improved sensitivity and specificity for the detection of hypoxic tumors. Another area of research is the combination of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive assessment of tumor biology. Additionally, there is ongoing research into the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging for the evaluation of treatment response and the prediction of treatment outcomes.

Méthodes De Synthèse

The synthesis of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a series of chemical reactions starting with the reaction of 3-fluoro-4-methylbenzylamine with 3-nitrobenzaldehyde to form 3-fluoro-4-methylbenzylideneimine. This intermediate is then reacted with morpholine and sodium triacetoxyborohydride to yield the final product, N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide.

Applications De Recherche Scientifique

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its use in PET imaging for the detection of hypoxic tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging allows for the identification of hypoxic areas within tumors, which can guide treatment planning and monitoring of treatment response.

Propriétés

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-12-2-3-13(8-15(12)18)10-19-17(22)16-9-14(24-20-16)11-21-4-6-23-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZEIHUWUPFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.